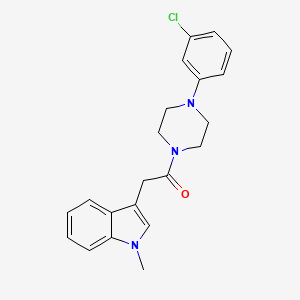

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic compound featuring a piperazine core linked to a 3-chlorophenyl group and a 1-methylindole moiety via an acetyl bridge. This structure combines pharmacophoric elements known to interact with central nervous system (CNS) receptors, such as serotonin (5-HT) and dopamine receptors, as well as enzymes like CYP51 . The 3-chlorophenyl substituent enhances lipophilicity and receptor affinity, while the methylindole group contributes to metabolic stability .

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O/c1-23-15-16(19-7-2-3-8-20(19)23)13-21(26)25-11-9-24(10-12-25)18-6-4-5-17(22)14-18/h2-8,14-15H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMMMTPYKOHMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. Key reaction conditions include the use of strong bases and coupling agents to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds containing piperazine and indole structures often exhibit significant neuropharmacological effects. The presence of the piperazine moiety in 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone suggests potential applications in treating psychiatric disorders, including anxiety and depression. Studies have shown that similar compounds can act as serotonin receptor modulators, which are critical in mood regulation.

Anticancer Activity

The compound's structural features may also contribute to anticancer properties. Indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies have suggested that 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone could interact with various cellular pathways involved in cancer progression, including the modulation of apoptotic signals and cell cycle regulation.

Study 1: Neuropharmacological Evaluation

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of similar piperazine-based compounds. Results indicated significant anxiolytic effects in animal models, suggesting that modifications to the piperazine structure could enhance these properties .

Study 2: Anticancer Activity Assessment

In vitro studies conducted on indole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The results showed that these compounds induced apoptosis through caspase activation, indicating a potential pathway for therapeutic development .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. This can include interactions with enzymes, receptors, or other biomolecules, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Indole/Ethanone Backbone

1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone

- Structure : Replaces the 3-chlorophenyl group with 2,3-dichlorophenyl and biphenyl moieties.

- Activity : Exhibits antipsychotic activity with reduced catalepsy induction compared to typical neuroleptics. The dichlorophenyl group increases anti-dopaminergic potency, while the biphenyl enhances serotonin receptor antagonism .

- Key Difference: The additional chlorine atom in the dichlorophenyl derivative improves receptor binding but may increase off-target effects compared to the monochlorinated target compound.

2-(4-(4-Chlorophenyl)piperazin-1-yl)-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone

- Structure : Features a 4-chlorophenyl (piperazine) and 4-fluorophenyl (indole) substitution.

- Activity: Predicted to target 5-HT receptors due to halogen positioning.

1-(4-(Isoindolin-5-ylmethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Compounds with Sulfonylpiperazine-Ethanone Linkages

1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f)

- Structure : Incorporates a sulfonylindole and pyridylpiperazine.

- Activity: Acts as a 5-HT6 receptor antagonist (Ki < 10 nM). The sulfonyl group increases solubility but reduces CNS penetration compared to the target compound’s non-sulfonated structure .

- Physical Properties : Melting point 165–167°C; elemental analysis: C 59.92%, H 4.45%, N 14.80% .

2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7e)

- Structure : Features a tetrazole-thioether and methoxyphenylsulfonyl group.

- Activity : Demonstrates antiproliferative activity via kinase inhibition. The methoxy group enhances metabolic stability but reduces receptor affinity compared to halogenated derivatives .

- Physical Properties : Melting point 131–134°C .

Antiparasitic and Enzyme-Targeting Analogues

(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

- Structure : Contains a trifluoromethylphenyl-piperazine and pyridyl group.

- Activity: Inhibits Trypanosoma cruzi CYP51 (IC50 = 0.2 µM), comparable to posaconazole. The trifluoromethyl group enhances enzyme binding but introduces higher toxicity risks compared to the target compound’s simpler chlorophenyl group .

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

Pharmacological and Physicochemical Trends

Substitution Effects on Activity

- Chlorine Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl (): 3-substitution favors 5-HT receptor binding, while 4-substitution enhances dopamine D2 affinity .

- Indole Modifications : Methylation at the indole N-position (target) improves metabolic stability over unsubstituted indoles (e.g., ’s 3-acetyl-1H-indole) .

Physicochemical Properties

Biological Activity

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₆ClN₅O

- Molecular Weight : 305.76 g/mol

- CAS Number : 1235631-17-0

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with indole-based substrates. The synthesis process often employs techniques such as microwave-assisted reactions or conventional heating to enhance yield and purity.

Biological Activity Overview

The biological activity of 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has been evaluated in several studies, focusing on its pharmacological effects:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases. The antioxidant capacity was measured using standard assays like DPPH and ABTS.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this compound has been investigated for neuropharmacological effects. Preliminary studies indicate potential anxiolytic and antidepressant-like activities in animal models.

The proposed mechanisms of action for 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone include:

- Dopamine Receptor Modulation : The piperazine moiety suggests interaction with dopamine receptors, which may underlie its neuropharmacological effects.

- Serotonin Receptor Interaction : The indole structure is indicative of potential serotonin receptor activity, which is critical in mood regulation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.